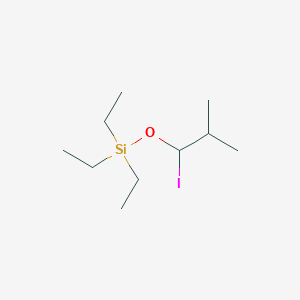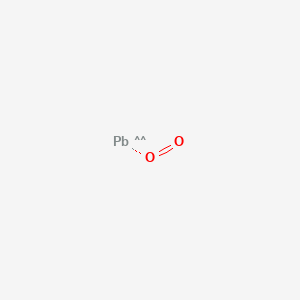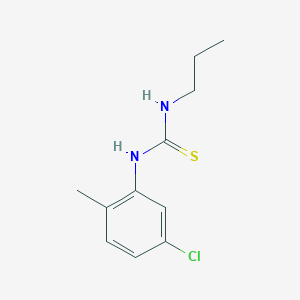
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two phenyl-1H-pyrrol-2-ylmethyl groups attached to the 2 and 5 positions of the pyrrole ring.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrole with benzyl halides under basic conditions to form the desired bis(phenyl-1H-pyrrol-2-ylmethyl) derivative. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by various substituents using reagents like halogens or alkylating agents. Major products formed from these reactions include halogenated pyrroles and alkylated pyrroles.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The compound’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar pyrrole-based structure but with different substituents, leading to distinct chemical and physical properties.
2,5-Bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole: Another related compound with a different substitution pattern, affecting its reactivity and applications.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: This compound features methyl and phenyl groups, providing a basis for comparison in terms of electronic and steric effects.
The uniqueness of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
195381-16-9 |
|---|---|
Fórmula molecular |
C26H23N3 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
2,5-bis[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C26H23N3/c1-3-9-19(10-4-1)25(21-13-7-17-27-21)23-15-16-24(29-23)26(22-14-8-18-28-22)20-11-5-2-6-12-20/h1-18,25-29H |
Clave InChI |
ZSBLJUSMULDPCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=C(N3)C(C4=CC=CC=C4)C5=CC=CN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)







![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)
